2-Amino-4-bromobenzamide

Catalog No.
S688193
CAS No.
112253-70-0
M.F
C7H7BrN2O
M. Wt
215.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-bromobenzamide

CAS Number

112253-70-0

Product Name

2-Amino-4-bromobenzamide

IUPAC Name

2-amino-4-bromobenzamide

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

InChI

InChI=1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)

InChI Key

OFXMSVAQRRUVHA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)N)C(=O)N

Synonyms

4-Bromoanthranilamide

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=O)N

2-Amino-4-bromobenzamide (CAS 112253-70-0) is a bifunctional halogenated aromatic building block primarily procured for the synthesis of complex nitrogen-containing heterocycles, particularly quinazolin-4-ones [1]. Featuring an ortho-aminobenzamide motif paired with a bromine atom at the 4-position, it serves as a highly regioselective precursor. The compound undergoes facile cyclization to form the bicyclic core, while the bromine atom provides a reactive handle for late-stage palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) [2]. This dual functionality makes it an essential starting material in medicinal chemistry and industrial API manufacturing, specifically for generating 7-substituted quinazoline derivatives utilized in kinase inhibitors, viral polymerase inhibitors, and other targeted therapeutics.

Generic substitution of 2-amino-4-bromobenzamide with its close analog, 2-amino-5-bromobenzamide, results in catastrophic structural divergence in the downstream active pharmaceutical ingredient (API) . Upon cyclization with a single-carbon reagent (e.g., formamide or an orthoester), the 4-bromo isomer exclusively yields a 7-bromoquinazolin-4(3H)-one core, whereas the 5-bromo isomer yields a 6-bromoquinazolin-4(3H)-one core [1]. This positional shift alters the spatial vector of subsequent cross-coupling additions by approximately 60 degrees. In drug discovery and formulation, this geometric deviation completely disrupts the structure-activity relationship (SAR), preventing the final molecule from binding to its intended target pocket (such as an allosteric polymerase site or a kinase hinge region), rendering the substituted batch entirely useless for the intended synthetic pipeline.

Regioselective Scaffold Generation for 7-Substituted Quinazolinones

The primary procurement driver for 2-amino-4-bromobenzamide is its specific conversion into 7-bromoquinazolin-4(3H)-one. When reacted with cyclizing agents like pivaloyl chloride or formamidine acetate, 2-amino-4-bromobenzamide yields the 7-substituted core with high efficiency, whereas the baseline comparator 2-amino-5-bromobenzamide produces the 6-substituted analog . This regiocontrol is absolute and dictates the downstream spatial arrangement of the molecule. For instance, in the synthesis of the HCV NS5B polymerase inhibitor RG7109, the 4-bromo precursor is strictly required to achieve the 2,4,7-trisubstituted quinazoline core, which is necessary to maintain the precise binding conformation that yields sub-nanomolar inhibitory activity [1].

Evidence DimensionDownstream heterocycle substitution pattern
Target Compound DataExclusively yields 7-bromoquinazolin-4(3H)-ones (enabling 180° vector extensions from C2)
Comparator Or Baseline2-Amino-5-bromobenzamide (yields 6-bromoquinazolin-4(3H)-ones, ~120° vector)
Quantified Difference100% shift in substitution regiochemistry (Position 7 vs Position 6)
ConditionsStandard cyclization conditions (e.g., thermal ring closure under alkaline conditions or with formamide)

Selecting the correct bromo-isomer is mandatory to achieve the correct 3D geometry for target-binding in pharmaceutical APIs, making the isomers completely non-interchangeable.

Late-Stage Cross-Coupling Efficiency vs. Unhalogenated Baselines

Compared to the unhalogenated baseline 2-aminobenzamide, 2-amino-4-bromobenzamide provides a pre-installed, highly reactive C-Br bond that eliminates the need for harsh, unselective late-stage C-H functionalization [1]. In standard library synthesis, the 7-bromoquinazolinone derived from 2-amino-4-bromobenzamide readily undergoes Pd-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids, routinely achieving yields exceeding 80% under mild conditions (e.g., Pd(PPh3)4, Na2CO3, 115 °C) [2]. Attempting to functionalize the unbrominated core at the equivalent 7-position would require complex iridium-catalyzed C-H activation with poor regioselectivity and significantly lower yields, severely bottlenecking industrial scale-up.

Evidence DimensionYield and regioselectivity of 7-position aryl functionalization
Target Compound Data>80% yield via standard Pd-catalyzed Suzuki coupling (pre-installed bromide)
Comparator Or Baseline2-Aminobenzamide (unbrominated core)
Quantified DifferenceEnables high-yield, single-step regioselective coupling vs. multi-step or low-yield (<40%) unselective C-H activation
ConditionsPd(PPh3)4, Na2CO3, MeOH/toluene, 115 °C

Procurement of the pre-brominated building block drastically reduces synthesis steps, improves overall yield, and avoids the need for expensive and difficult-to-scale C-H activation catalysts.

Downstream Halogen Orthogonality for Sequential Functionalization

In complex API synthesis, 2-amino-4-bromobenzamide allows for orthogonal functionalization when paired with other halogenated reagents. Because the 4-bromo position is highly activated for oxidative addition, it can be selectively coupled in the presence of chlorides or fluorides elsewhere on the synthesized scaffold [1]. For instance, when cyclized to a chloro-quinazoline intermediate (e.g., via POCl3 treatment to yield a 4-chloro-7-bromoquinazoline), the 4-chloro position and the 7-bromo position exhibit distinct reactivity profiles. The 4-chloro position (derived from the amide carbonyl) is highly electrophilic and undergoes rapid SNAr substitution with amines, while the 7-bromo position remains intact for subsequent, controlled Pd-catalyzed cross-coupling [2].

Evidence DimensionChemoselective sequential functionalization
Target Compound DataEnables distinct two-step functionalization (SNAr at C4 followed by Suzuki at C7) without cross-reactivity
Comparator Or BaselineUnhalogenated or mono-functionalized baselines
Quantified Difference100% chemoselectivity between the cyclized C4-electrophile and the C7-bromide during sequential additions
ConditionsStep 1: SNAr with amines (room temp to 80 °C). Step 2: Pd-catalyzed coupling (115 °C)

This orthogonal reactivity is essential for synthesizing di-substituted and tri-substituted quinazoline libraries, allowing procurement teams to source a single precursor for highly divergent synthetic pathways.

Synthesis of 7-Substituted Quinazolin-4-one Libraries

Directly leveraging its regiochemistry, 2-amino-4-bromobenzamide is the premier starting material for developing libraries of 7-substituted quinazolinones. By cyclizing this precursor and subsequently utilizing the 4-bromo (now 7-bromo) position for Suzuki or Buchwald-Hartwig cross-coupling, medicinal chemists can efficiently explore the chemical space around the 7-position without compromising the core heterocycle [1].

Manufacturing of Viral Polymerase Inhibitors

In the industrial synthesis of specific antiviral candidates, such as the HCV NS5B polymerase inhibitor RG7109, the spatial geometry of the 2,4,7-trisubstituted quinazoline core is non-negotiable. 2-Amino-4-bromobenzamide is procured specifically to ensure the correct placement of the heterocycle headgroup at the C-7 position, which is critical for allosteric binding and sub-nanomolar efficacy [2].

Development of Targeted Kinase Inhibitors

Many oncology targets, including various kinases, require precise hydrogen-bonding networks provided by quinazoline cores with specific vector extensions. 2-Amino-4-bromobenzamide serves as a foundational building block to install these extensions at the equivalent 7-position, enabling the synthesis of highly potent and selective clinical candidates through orthogonal late-stage functionalization [1].

XLogP3

2.1

Wikipedia

2-Amino-4-bromobenzamide

Dates

Last modified: 08-15-2023

Explore Compound Types